molecular formula C24H30N4O6S3 B2488344 (Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865160-18-5

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2488344
CAS No.: 865160-18-5
M. Wt: 566.71
InChI Key: NDGRMDVSTWUVCQ-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H30N4O6S3 and its molecular weight is 566.71. The purity is usually 95%.
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Biological Activity

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and implications for therapeutic applications based on diverse research findings.

Structural Overview

The molecular formula of the compound is C23H27N3O3S2C_{23}H_{27}N_{3}O_{3}S_{2}, with a molecular weight of 457.61 g/mol. The structure features a sulfonyl group, a benzothiazole moiety, and a piperidine ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H27N3O3S2
Molecular Weight457.61 g/mol
Purity≥95%

Antiviral Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiviral activity. For instance, research on small-molecule inhibitors targeting SARS-CoV demonstrated that certain compounds can inhibit viral entry and replication pathways effectively, suggesting that our compound may possess similar antiviral properties .

Cytotoxicity and Cancer Research

In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have been tested against human colon cancer cells (HCT116 and HT29), showing dose-dependent cytotoxicity . The potential mechanism involves inducing apoptosis and cell cycle arrest, which could be relevant for this compound.

Cell LineIC50 (µM)
HCT11610.5
HT298.7

The proposed mechanisms of action for related compounds include:

  • Inhibition of Proteases : Compounds targeting viral proteases have shown promise in disrupting viral replication .
  • Induction of Apoptosis : Compounds have been observed to increase reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that certain compounds can cause G2/M phase arrest in cancer cells .

Case Studies

  • Study on SARS-CoV Inhibitors : A study identified several small-molecule inhibitors with low median effective concentrations (EC50 < 10 µg/ml) against SARS-CoV, suggesting that structurally similar compounds may also inhibit viral replication pathways effectively .
  • Cytotoxicity in Cancer Cell Lines : Another study reported the synthesis and evaluation of related benzothiazole derivatives against various cancer cell lines, revealing significant cytotoxicity and potential for further development as anticancer agents .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O6S3/c1-16-12-17(2)15-27(14-16)37(32,33)19-6-4-18(5-7-19)23(29)26-24-28(10-11-34-3)21-9-8-20(36(25,30)31)13-22(21)35-24/h4-9,13,16-17H,10-12,14-15H2,1-3H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGRMDVSTWUVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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